Indenolol is synthesized from various precursors through chemical reactions that introduce necessary functional groups. Its molecular formula is and it can be represented by the InChI Key LQUALIUFEGJTKA-UHFFFAOYSA-N. The compound is classified as a non-selective beta-blocker, meaning it can interact with both beta-1 and beta-2 adrenergic receptors, impacting heart rate and vascular resistance.
The synthesis of Indenolol typically involves several key steps:
In industrial settings, batch processing techniques are employed where large quantities of indenol and isopropylamine are reacted under controlled conditions. The resulting product undergoes purification through crystallization and filtration to achieve high purity levels.
Indenolol's molecular structure can be depicted using its SMILES notation: CC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl. This representation highlights the compound's complex arrangement of atoms, including its indene core and functional groups that contribute to its biological activity.
Indenolol participates in various chemical reactions:
These reactions are essential for modifying Indenolol's structure to enhance its pharmacological properties or develop new derivatives.
Indenolol functions primarily as a beta-adrenergic antagonist. Its mechanism involves binding to beta-adrenergic receptors in the heart and vascular system, leading to:
This dual action makes Indenolol effective in managing conditions like hypertension and certain types of arrhythmias .
Indenolol's properties allow it to be effectively utilized in various formulations, including oral tablets and injectable solutions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for quantification in pharmaceutical formulations.
Indenolol's primary scientific applications include:
Indenolol emerged in the 1980s as an investigational beta-adrenergic receptor antagonist targeting cardiovascular conditions, particularly hypertension. Its development aligned with broader efforts to optimize the aryloxypropanolamine scaffold—a structural hallmark of classical beta-blockers like propranolol (1st generation) and atenolol (2nd generation). Unlike earlier non-selective agents, Indenolol was designed to balance receptor affinity and metabolic stability. Preclinical studies identified it as a competitive inhibitor of catecholamine binding at β1-adrenergic receptors, reducing cardiac contractility and heart rate without intrinsic sympathomimetic activity [1] [7]. This positioned it within the therapeutic lineage of beta-blockers, which revolutionized angina and hypertension management following Sir James Black’s pioneering work on propranolol [7]. Despite promising hemodynamic effects observed in animal models, Indenolol never progressed to widespread clinical use, remaining a pharmacological curiosity rather than a commercialized therapy [1] [2].
Indenolol’s molecular architecture (C₁₅H₂₁NO₂; 247.34 g/mol) represents a deliberate departure from classical beta-blocker templates. Its core innovation lies in the replacement of the ubiquitous phenolic benzene ring with a fused indene system (1H-inden-4-yloxy). This bicyclic structure incorporates a five-membered ring adjacent to the benzene moiety, enhancing lipophilicity and steric bulk compared to atenolol’s simpler para-acetamidomethylphenoxy group [5] [9].
Table 1: Structural Evolution from Phenolic Beta-Blockers to Indenolol
Compound | Core Aromatic Group | Key Structural Features |
---|---|---|
Propranolol | Naphthalene | Linear propanolamine chain, non-selective |
Atenolol | para-Substituted benzene | Carbamoylmethyl group, β₁-selectivity |
Indenolol | 1H-Inden-4-yl | Bicyclic indene, enhanced planarity |
Phenolic compounds serve as foundational building blocks in medicinal chemistry due to their hydrogen-bonding capacity and metabolic versatility. Indenolol leverages this through its ether linkage (-O-CH₂-) at the 4-position of the indene ring, connected to a chiral propanolamine side chain terminated by an isopropylamine group. This configuration facilitates critical interactions with adrenergic receptor residues—the secondary alcohol engages in hydrogen bonding, while the amine protonates for ionic contacts [8] [9]. The indene system’s rigidity may confer resistance to enzymatic degradation compared to monocyclic analogs, though clinical data remain limited [1] [2].
Indenolol’s development trajectory featured defined preclinical and early clinical phases, though it halted before Phase III trials. Key milestones include:
Table 2: Research Timeline for Indenolol
Year | Phase | Key Findings | Reference |
---|---|---|---|
~1970s | Synthesis | U.S. Patent 4,045,482: Synthesis via nucleophilic substitution of 4-indenol with epichlorohydrin, followed by amine coupling [2] | Chemical synthesis |
1985 | Clinical (Human) | Double-blind crossover study (n=24) vs. metoprolol: Comparable BP reduction; unique hemodynamic profile [1] | Trimarco et al. |
2009 | Analytical | Chiral separation methods established via HPLC for stereoisomer purity assessment [1] | Ali et al. |
2021 | Status Update | Not marketed globally; designated DrugBank DB08952 as withdrawn/investigational [2] | DrugBank |
The pivotal 1985 study demonstrated Indenolol’s antihypertensive efficacy in humans. Trimarco et al. reported significant reductions in systolic/diastolic blood pressure and peripheral vascular resistance, comparable to metoprolol but with distinct effects on cardiac output. Hemodynamic assessments revealed a balanced reduction in afterload without compromising stroke volume—a profile theoretically advantageous for hypertensive patients with compromised ventricular function [1]. Despite these findings, development ceased, possibly due to competitive pressures from established agents or undisclosed pharmacokinetic limitations. Post-2000 research focused primarily on analytical applications (e.g., chiral separations) rather than therapeutic development [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: